3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]
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Overview
Description
3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] is a complex organic compound characterized by its unique structure, which includes a sulfonyldi(phenylene) core and thiazolidinone rings substituted with chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then reacted with sulfonyldi(4,1-phenylene)bis(chloroformate) under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are commonly used to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and thiazolidinone groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea): Similar core structure but with phenylurea groups instead of thiazolidinone rings.
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea): Contains xylyl groups, differing in the substitution pattern on the phenyl rings.
1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(1-naphthyl)urea): Features naphthyl groups, providing different steric and electronic properties.
Uniqueness
3,3’-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one] is unique due to its combination of sulfonyl, phenylene, chlorophenyl, and thiazolidinone moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79010-73-4 |
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Molecular Formula |
C30H22Cl2N2O4S3 |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[4-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]sulfonylphenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H22Cl2N2O4S3/c31-21-5-1-19(2-6-21)29-33(27(35)17-39-29)23-9-13-25(14-10-23)41(37,38)26-15-11-24(12-16-26)34-28(36)18-40-30(34)20-3-7-22(32)8-4-20/h1-16,29-30H,17-18H2 |
InChI Key |
SEYQKZUXQZDKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N5C(SCC5=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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